molecular formula C15H19N5O2 B7513982 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea

Cat. No. B7513982
M. Wt: 301.34 g/mol
InChI Key: MVUKNBLSTBPBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea, also known as IMPOU, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. Specifically, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea has been shown to inhibit the activity of several kinases, including PI3K, Akt, and mTOR. Additionally, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.5.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea are still being studied. However, it has been shown to have potential activity as a kinase inhibitor, which could be useful for studying signal transduction pathways in cells. Additionally, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea has been shown to modulate the activity of ion channels, which could be useful for studying neuronal and cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea in lab experiments include its unique chemical structure and potential biological activities. Additionally, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea is relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, the limitations of using 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea in lab experiments include its potential toxicity and lack of specificity for certain kinases and ion channels.

Future Directions

There are several potential future directions for research involving 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea. One area of interest is the development of more specific and potent inhibitors of kinases and ion channels. Additionally, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea could be studied for its potential activity as a modulator of other cellular processes, such as gene expression and protein synthesis. Finally, the potential therapeutic applications of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea in treating various diseases could also be explored.

Synthesis Methods

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea involves several steps, including the reaction of imidazo[1,2-a]pyridine-2-carbaldehyde with 3-aminomethyl-2-oxoazepane-1,7-diol in the presence of an appropriate catalyst. The resulting compound is then treated with urea to yield the final product, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea.

Scientific Research Applications

IMP-OU has been studied for its potential applications in scientific research, including as a tool for studying various biological processes. This compound has been shown to have potential activity as a kinase inhibitor, which could be useful for studying signal transduction pathways in cells. Additionally, 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea has been studied for its potential activity as a modulator of ion channels, which could be useful for studying neuronal and cardiac function.

properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14-12(5-1-3-7-16-14)19-15(22)17-9-11-10-20-8-4-2-6-13(20)18-11/h2,4,6,8,10,12H,1,3,5,7,9H2,(H,16,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUKNBLSTBPBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea

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